2-[(3-Chlorophenoxy)carbonyl]benzoate
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Overview
Description
2-[(3-Chlorophenoxy)carbonyl]benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chlorophenoxy group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenoxy)carbonyl]benzoate typically involves the esterification of 3-chlorophenoxyacetic acid with benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenoxy)carbonyl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions to facilitate substitution reactions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed with sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the aromatic rings.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxybenzoates depending on the nucleophile used.
Hydrolysis: The major products are 3-chlorophenoxyacetic acid and benzoic acid.
Oxidation: Oxidation can lead to the formation of quinones and other oxidized aromatic compounds.
Scientific Research Applications
2-[(3-Chlorophenoxy)carbonyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is being conducted to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenoxy)carbonyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic Acid: A chlorophenoxy herbicide with similar structural features.
4-Chlorophenoxyacetic Acid: Another chlorophenoxy compound used as a plant growth regulator.
2-(4-Chlorophenoxy)propionic Acid: A compound with herbicidal properties.
Uniqueness
2-[(3-Chlorophenoxy)carbonyl]benzoate is unique due to its specific ester linkage and the presence of both chlorophenoxy and benzoate groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
383719-07-1 |
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Molecular Formula |
C14H8ClO4- |
Molecular Weight |
275.66 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)carbonylbenzoate |
InChI |
InChI=1S/C14H9ClO4/c15-9-4-3-5-10(8-9)19-14(18)12-7-2-1-6-11(12)13(16)17/h1-8H,(H,16,17)/p-1 |
InChI Key |
CXKKHICVVCQBLF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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